![molecular formula C16H22O3 B12543384 Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-15-1](/img/structure/B12543384.png)
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a chemical compound with the molecular formula C16H22O3 It is characterized by the presence of a phenyl group, a cyclohexyl group, and a hydroxyethoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves the reaction of 2-hydroxyethoxycyclohexane with phenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-cyclohexyl-: This compound has a similar cyclohexyl group but lacks the hydroxyethoxy and phenyl groups.
Acetophenone: Contains a phenyl group attached to an ethanone backbone but lacks the cyclohexyl and hydroxyethoxy groups.
Uniqueness
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (phenyl, cyclohexyl) groups allows for versatile interactions in various environments, making it valuable in diverse applications.
Properties
CAS No. |
652146-15-1 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylethanone |
InChI |
InChI=1S/C16H22O3/c17-11-12-19-16(9-5-2-6-10-16)13-15(18)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2 |
InChI Key |
YFWHXOQQTIOARI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


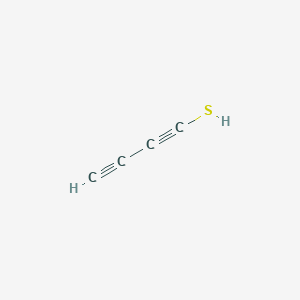
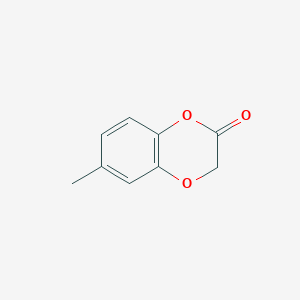

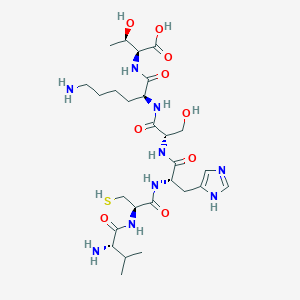

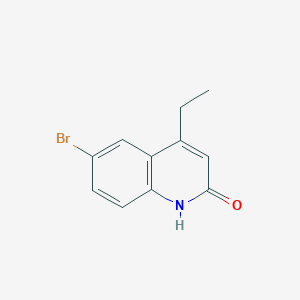
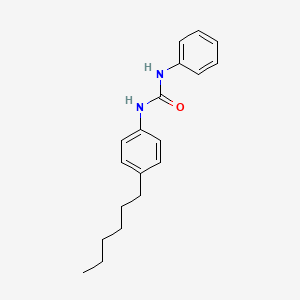

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
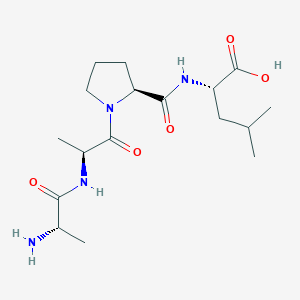
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
